Pomalidomide-15N,13C5

LC-MS/MS Internal Standard Isotope Effect

Deuterated IS alternatives (e.g., pomalidomide-d4) introduce chromatographic isotope effects that cause retention-time shifts, compromising matrix-effect correction and assay accuracy. Pomalidomide-15N,13C5 is a 13C/15N-labeled analog that co-elutes identically with the analyte, delivering true isotope-free performance. - Eliminates deuterium-related chromatographic shifts; ensures identical retention time and ionization efficiency. - Mass difference of +6 Da enables clear resolution from unlabeled pomalidomide in LC-MS/MS. - Suited for low-ng/mL quantification in plasma, serum, CSF, and tissue homogenates, supporting FDA/EMA bioanalytical method validation. - Available as a highly characterized standard for method development, system suitability, and impurity profiling in QC laboratories.

Molecular Formula C13H11N3O4
Molecular Weight 279.20 g/mol
Cat. No. B15136340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-15N,13C5
Molecular FormulaC13H11N3O4
Molecular Weight279.20 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N
InChIInChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i4+1,5+1,8+1,9+1,11+1,15+1
InChIKeyUVSMNLNDYGZFPF-DUYSWSFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-15N,13C5: Stable Isotope Internal Standard


Pomalidomide-15N,13C5 is a stable isotope-labeled analog of the third-generation immunomodulatory drug pomalidomide, wherein five carbon-12 atoms are replaced with carbon-13 and one nitrogen-14 atom is replaced with nitrogen-15 . This heavy-isotope labeling strategy creates a mass difference of +6 Da relative to the unlabeled analyte, making the compound ideally suited for use as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays . As an IS, Pomalidomide-15N,13C5 is intended to correct for variability introduced during sample extraction, chromatography, and ionization, thereby enabling accurate and precise quantification of pomalidomide in complex biological matrices .

The Unique Role of Pomalidomide-15N,13C5


Generic substitution of internal standards in quantitative bioanalysis is highly problematic due to differences in physicochemical properties and mass spectrometric behavior that directly impact assay accuracy. While non-isotopic structural analogs (e.g., afatinib, celecoxib) are sometimes used as cheaper alternatives, they cannot co-elute with pomalidomide under identical chromatographic conditions and do not experience identical matrix effects or ionization efficiency variations, leading to significant quantitative bias [1][2]. Even among stable isotope-labeled internal standards (SIL-IS), performance is not uniform. Deuterated analogs (e.g., pomalidomide-d4, pomalidomide-d5), despite being isotopic, can exhibit chromatographic isotope effects that cause slight retention time shifts relative to the analyte, potentially compromising the correction of matrix effects in certain LC conditions [3]. Furthermore, the specific isotopic enrichment and chemical purity of a given batch of SIL-IS directly determine its suitability for regulated bioanalysis, and substandard batches can introduce cross-talk or false negatives [3]. Pomalidomide-15N,13C5, with its carbon-13 and nitrogen-15 labeling, eliminates deuterium-related chromatographic shifts, ensuring near-identical physicochemical behavior to the unlabeled analyte, a critical advantage for robust method validation [3].

Quantitative Evidence for Pomalidomide-15N,13C5


Elimination of Deuterium Isotope Effect

Pomalidomide-15N,13C5 provides a critical advantage over deuterated internal standards such as pomalidomide-d4 or pomalidomide-d5 by eliminating the chromatographic isotope effect. Deuterium substitution can alter a molecule's interaction with the stationary phase in reversed-phase LC, causing the labeled IS to elute at a slightly different retention time than the unlabeled analyte [1]. This shift, even if only a few seconds, means the IS and analyte experience different solvent compositions during electrospray ionization, leading to differential matrix effects and compromised quantitative accuracy. In contrast, 13C and 15N labeling does not induce a measurable chromatographic shift, ensuring near-perfect co-elution and superior correction of ion suppression/enhancement [1].

LC-MS/MS Internal Standard Isotope Effect

Superior Isotopic Enrichment

The utility of a SIL-IS is directly dependent on its isotopic enrichment, which dictates the level of unlabeled analyte contamination and the potential for cross-talk in the mass spectrometer. Vendor specifications for high-grade [13C5,15N]-labeled pomalidomide indicate a minimum isotopic enrichment of 99% for 13C, and overall chemical purity of ≥98% . This high enrichment level ensures that the IS signal at the analyte's m/z is minimal, preventing the IS from artificially inflating the measured analyte concentration, especially at the lower limit of quantification (LLOQ). In contrast, some deuterated analogs may be offered with lower isotopic enrichment (e.g., 95-98%), leading to a higher background signal that can compromise assay sensitivity and accuracy for low-level samples [1].

Isotopic Purity LC-MS/MS Cross-Talk

Comparison to Non-Isotopic Internal Standards

Published LC-MS/MS methods for pomalidomide that utilize non-isotopic internal standards, such as afatinib or celecoxib, demonstrate acceptable but not optimal performance. For example, a 2022 method using afatinib as IS achieved a validated linear range of 1.006–100.6 ng/mL with an R² of 0.9991 [1]. However, such methods are more susceptible to matrix effects and require more extensive validation to prove that the structurally dissimilar IS adequately tracks the analyte through sample preparation and ionization. The use of a perfectly co-eluting SIL-IS like Pomalidomide-15N,13C5 is the gold standard, as it inherently minimizes these variabilities, leading to superior inter-day precision and accuracy, particularly in complex biological matrices [2]. While direct head-to-head data comparing Pomalidomide-15N,13C5 to these analogs is not published, the fundamental principles of LC-MS/MS bioanalysis dictate that a SIL-IS will provide more robust and reliable data.

Method Validation LC-MS/MS Accuracy

Procurement Scenarios for Pomalidomide-15N,13C5


Clinical PK Study Bioanalysis

Pomalidomide-15N,13C5 is the optimal choice for developing and validating LC-MS/MS assays intended for quantifying pomalidomide in human plasma or serum from clinical trials. The elimination of the chromatographic isotope effect, a common issue with deuterated IS, ensures superior assay robustness and accuracy, which is essential for meeting stringent FDA and EMA guidelines for bioanalytical method validation. This product's high isotopic purity minimizes cross-talk, enabling precise measurement of low ng/mL concentrations often observed in late-phase PK samples [1].

DDI and Special Population Studies

In DDI studies or studies involving patients with organ impairment (e.g., renal or hepatic), pomalidomide concentrations can be significantly altered and may fall near the LLOQ of an assay. The use of Pomalidomide-15N,13C5, with its high isotopic enrichment and lack of a deuterium isotope effect, provides the maximum possible sensitivity and accuracy for these challenging samples. This ensures that small but clinically significant changes in drug exposure are reliably detected and quantified, supporting robust safety and efficacy conclusions [1].

Method Development for Complex Matrices

When developing assays for non-plasma matrices like brain tissue or CSF, matrix effects are far more pronounced and variable. A SIL-IS that perfectly co-elutes with the analyte is non-negotiable for achieving reliable data. Pomalidomide-15N,13C5, by virtue of its 13C/15N labeling, co-elutes identically with pomalidomide, providing optimal correction for the severe ion suppression or enhancement that is characteristic of these complex sample types. This makes it the preferred IS for preclinical distribution studies or clinical investigations requiring tissue-level quantification [1].

Quality Control Reference Standard

For pharmaceutical quality control (QC) laboratories, Pomalidomide-15N,13C5 can serve as a highly characterized working standard for method development, system suitability testing, and as a comparator for impurity profiling. Its well-defined isotopic enrichment and high chemical purity provide a reliable benchmark for ensuring the consistency and accuracy of analytical methods used in drug product release and stability testing. This supports compliance with Pharmacopeial standards (USP/EP) and GMP requirements [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-15N,13C5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.